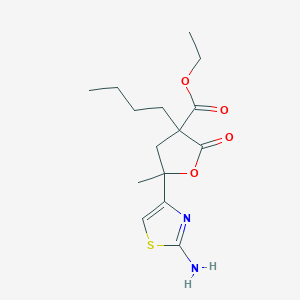![molecular formula C16H15F3N2O3 B3945466 N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3945466.png)
N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline, also known as MPTA, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. MPTA is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 78-80°C. In
Mécanisme D'action
The mechanism of action of N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline is not fully understood, but it is believed to act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA and disrupt the normal functioning of the DNA molecule. This can lead to DNA damage and cell death, which may explain its potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, which is a programmed cell death mechanism that is important for maintaining normal cellular function. However, this compound has also been shown to have some toxic effects on normal cells, which may limit its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Another advantage is its potential as a DNA intercalator, which can be useful for studying the effects of DNA damage on cellular function. However, one limitation of using this compound is its potential toxicity to normal cells, which may require careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline. One direction is to explore its potential as an anticancer agent and to investigate the mechanisms underlying its cytotoxic effects on cancer cells. Another direction is to study its potential as a DNA intercalator and to develop new materials and devices based on its electronic properties. Finally, further research is needed to understand the limitations and potential toxicity of this compound, which will be important for its safe and effective use in scientific research.
Applications De Recherche Scientifique
N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline has been widely used in scientific research for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells and transistors. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks that can be used for gas storage and separation. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
N-[2-(3-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-11-3-2-4-13(9-11)24-8-7-20-14-6-5-12(16(17,18)19)10-15(14)21(22)23/h2-6,9-10,20H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKDMLJBKKKNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine oxalate](/img/structure/B3945395.png)
![ethyl 1-{3-[(2-chlorophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3945401.png)
![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B3945402.png)
![3-(1,3-benzothiazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3945410.png)

![(2-furylmethyl){5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3945417.png)

![N,N'-2,6-pyridinediylbis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B3945426.png)

![4-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3945465.png)
![1-sec-butyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945473.png)
![N-(2-amino-1,1-dimethyl-2-oxoethyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3945476.png)
![2-(4-methylphenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B3945478.png)